Hydrochlordecone
Overview
Description
Hydrochlordecone, also known as Chlordecone, is an organochlorine compound and a colorless solid . It was used as an insecticide, but is now prohibited in the western world . It is a known persistent organic pollutant (POP) that was banned globally by the Stockholm Convention on Persistent Organic Pollutants in 2009 .
Synthesis Analysis
Chlordecone is synthesized by dimerizing hexachlorocyclopentadiene and hydrolyzing to a ketone . It is also the main degradation product of mirex . Recent studies have shown that natural transformation of Chlordecone into this compound has occurred in the soils of the French West Indies .Molecular Structure Analysis
This compound contains a total of 25 bonds; 24 non-H bonds, 1 multiple bond, 1 double bond, 2 four-membered rings, 4 five-membered rings, 4 six-membered rings, 8 seven-membered rings, 4 eight-membered rings, 4 nine-membered rings, and 2 ten-membered rings .Chemical Reactions Analysis
Chlordecone has been shown to break down by opening the cage structure to produce C9 polychloroindenes . This process has been observed as a result of both abiotic chemical transformation catalyzed by reduced vitamin B12 and anaerobic microbiological transformation .Physical and Chemical Properties Analysis
Due to its physical and chemical properties, this compound is particularly persistent in the natural environment . It is a hydrophobic molecule with an affinity for soil organic matter . It has a low volatility and presents high thermodynamic stability and resistance to chemical or biological degradation .Scientific Research Applications
Environmental Impact and Public Health Concerns
Hydrochlordecone, also known as chlordecone, has been a subject of environmental and public health research due to its persistence in the environment and potential toxic effects. Studies have highlighted the chronic exposure of populations, particularly in regions like Guadeloupe, to low doses of chlordecone through local food sources. The health impacts of this exposure are significant, leading to the development of methods to quantify the health impacts of chlordecone and assess the benefits of exposure reduction programs. The research underscores the need for robust public health strategies to mitigate the effects of chlordecone exposure in affected populations (Nedellec, Rabl, & Dab, 2016).
Future Directions
Mechanism of Action
Target of Action
Hydrochlordecone, an organochlorine pesticide, primarily targets the allophanes , which are amorphous clays found in the volcanic soil of Guadeloupe and Martinique . Allophanes favor the trapping of this compound due to their structure and physical properties .
Mode of Action
This compound interacts with its primary targets, the allophanes, in a way that allows it to be trapped within their structure . This interaction results in the persistence of this compound in the environment, particularly in soils . Over time, this compound undergoes transformation into progressively more dechlorinated products, including a fully dechlorinated carboxylated indene product .
Pharmacokinetics
Its transformation into dechlorinated products suggests metabolic activity .
Result of Action
The molecular and cellular effects of this compound’s action are largely unknown. Its transformation into dechlorinated products indicates that it undergoes molecular changes over time . The cellular effects of this compound, particularly its impact on allophanes and other soil components, require further investigation.
Action Environment
The action of this compound is significantly influenced by environmental factors. Its interaction with allophanes and its persistence in the environment suggest that soil composition and conditions play a crucial role in its action, efficacy, and stability . Furthermore, the transformation of this compound into dechlorinated products appears to occur under water-saturated conditions .
Biochemical Analysis
Biochemical Properties
Hydrochlordecone plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics. These interactions often result in the formation of reactive intermediates that can bind covalently to cellular macromolecules, leading to cellular damage. Additionally, this compound has been shown to inhibit ATPase activity, which is essential for cellular energy production .
Cellular Effects
This compound exerts a range of effects on different cell types and cellular processes. It has been observed to disrupt cell signaling pathways, particularly those involving calcium homeostasis. This disruption can lead to altered gene expression and impaired cellular metabolism. In hepatocytes, this compound induces oxidative stress, resulting in lipid peroxidation and mitochondrial dysfunction . Furthermore, this compound has been implicated in the modulation of immune cell function, potentially leading to immunosuppression.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of various enzymes, including cytochrome P450 and ATPases. This inhibition can lead to the accumulation of toxic metabolites and disruption of cellular energy homeostasis. This compound also interacts with nuclear receptors, such as the estrogen receptor, altering gene expression and potentially leading to endocrine disruption .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. This compound is relatively stable, with slow degradation rates observed in both in vitro and in vivo studies. Long-term exposure to this compound has been associated with persistent oxidative stress and chronic inflammation in cellular models . These effects are often cumulative, with prolonged exposure leading to more severe cellular dysfunction.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, this compound may cause mild oxidative stress and transient changes in gene expression. At higher doses, it can lead to significant toxicity, including hepatotoxicity, neurotoxicity, and reproductive toxicity . Threshold effects have been observed, with certain doses required to elicit specific toxicological responses.
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes reduction to form chlordecol. This metabolite is then conjugated with glucuronic acid to form chlordecol-glucuronide, which is excreted in the urine . The involvement of cytochrome P450 enzymes in this metabolic pathway highlights the importance of these enzymes in the detoxification of this compound.
Transport and Distribution
Within cells, this compound is transported and distributed through interactions with various transporters and binding proteins. It has a high affinity for lipid-rich tissues, leading to its accumulation in adipose tissue and the liver . This distribution pattern is consistent with its lipophilic nature and contributes to its persistence in the body.
Subcellular Localization
This compound is primarily localized in the cytoplasm and mitochondria of cells. Its presence in mitochondria is associated with the induction of mitochondrial dysfunction and oxidative stress . The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular transport mechanisms.
Properties
IUPAC Name |
1,2,3,4,6,7,9,10,10-nonachloropentacyclo[5.3.0.02,6.03,9.04,8]decan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10HCl9O/c11-3-1-4(12)6(14,2(3)20)8(16)7(3,15)5(1,13)10(18,19)9(4,8)17/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRPRWNOWWPIIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3(C(=O)C4(C1(C5(C4(C3(C2(C5(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10HCl9O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967900 | |
Record name | 1,1a,3,3a,4,5,5,5a,5b-Nonachlorooctahydro-2H-1,3,4-(methanetriyl)cyclobuta[cd]pentalen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80967900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53308-47-7 | |
Record name | Hydrochlordecone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053308477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1a,3,3a,4,5,5,5a,5b-Nonachlorooctahydro-2H-1,3,4-(methanetriyl)cyclobuta[cd]pentalen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80967900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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